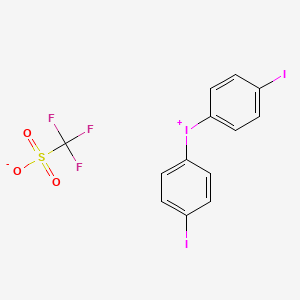![molecular formula C9H8F2O2 B13709477 5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)
5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole is a chemical compound belonging to the benzodioxole family. This compound is characterized by the presence of two fluorine atoms and an ethyl group attached to the benzodioxole ring. Benzodioxoles are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole typically involves the introduction of fluorine atoms and an ethyl group onto the benzodioxole ring. One common method involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with ethylating agents under controlled conditions. The reaction mixture is often heated and stirred to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form.
化学反応の分析
Types of Reactions
5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂), nitrating agents like nitric acid (HNO₃), and sulfonating agents like sulfuric acid (H₂SO₄).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance its binding affinity and metabolic stability.
類似化合物との比較
Similar Compounds
- 2,2-Difluorobenzo[d][1,3]dioxole-5-carboxylic acid
- 5-Bromo-2,2-difluorobenzo[d][1,3]dioxole
- Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate
Uniqueness
5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance its lipophilicity, making it more suitable for certain applications compared to its analogs.
特性
分子式 |
C9H8F2O2 |
|---|---|
分子量 |
186.15 g/mol |
IUPAC名 |
5-ethyl-2,2-difluoro-1,3-benzodioxole |
InChI |
InChI=1S/C9H8F2O2/c1-2-6-3-4-7-8(5-6)13-9(10,11)12-7/h3-5H,2H2,1H3 |
InChIキー |
SYECJJDJSIAYNT-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)OC(O2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


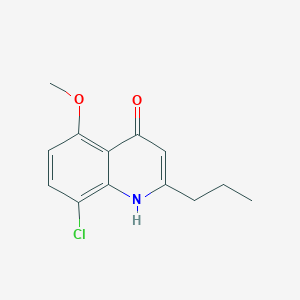
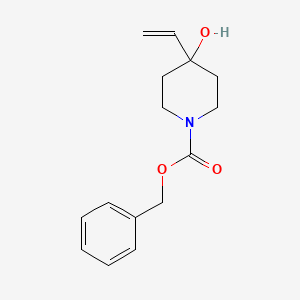


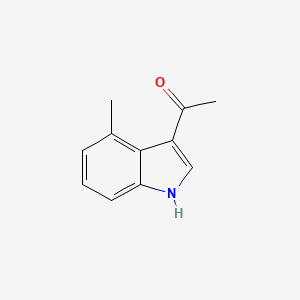
![Methyl 5-[4-Chloro-3-(trifluoromethyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13709416.png)
![2-[4-(Methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13709417.png)
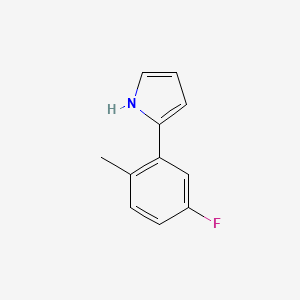

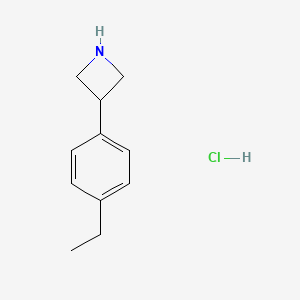
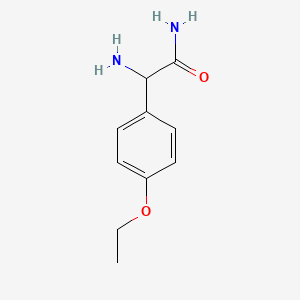
![1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)

